molecular formula C12H15FO3 B14746261 Butyl 2-(4-fluorophenoxy)acetate CAS No. 1426-73-9

Butyl 2-(4-fluorophenoxy)acetate

Cat. No.: B14746261
CAS No.: 1426-73-9
M. Wt: 226.24 g/mol
InChI Key: HORFJSRJZCRANO-UHFFFAOYSA-N
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Description

Butyl 2-(4-fluorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyl ester group attached to a 4-fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-fluorophenoxy)acetate typically involves the esterification of 2-(4-fluorophenoxy)acetic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-fluorophenoxy)acetic acid.

    Reduction: 2-(4-fluorophenoxy)ethanol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(4-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)acetic acid
  • 2-(4-fluorophenoxy)ethanol
  • Butyl 2-(4-chlorophenoxy)acetate

Uniqueness

Butyl 2-(4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its biological activity compared to similar compounds without the fluorine substituent.

Properties

CAS No.

1426-73-9

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

butyl 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C12H15FO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3

InChI Key

HORFJSRJZCRANO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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